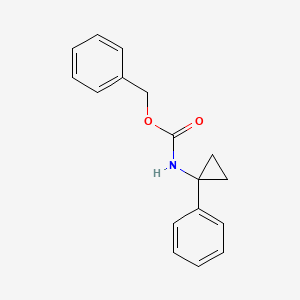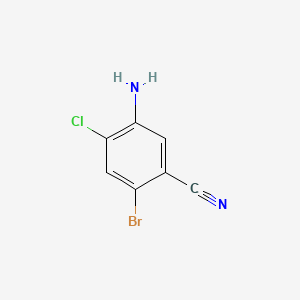
5-Amino-2-bromo-4-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-bromo-4-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-chlorobenzonitrile typically involves the following steps:
Nitration: The starting material, 2-bromo-4-chlorobenzonitrile, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Nitration: Ensuring precise control over temperature and reaction time to avoid over-nitration.
Efficient Reduction: Using catalytic hydrogenation or other efficient reduction methods to convert the nitro group to an amino group.
化学反応の分析
Types of Reactions
5-Amino-2-bromo-4-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the bromo and chloro groups can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromo or chloro groups with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can introduce additional substituents on the benzene ring.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the amino group can yield 5-nitro-2-bromo-4-chlorobenzonitrile.
科学的研究の応用
5-Amino-2-bromo-4-chlorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 5-Amino-2-bromo-4-chlorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and chloro groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2-Amino-4-chlorobenzonitrile: Similar structure but lacks the bromo substituent.
4-Amino-2-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.
2-Amino-5-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.
Uniqueness
5-Amino-2-bromo-4-chlorobenzonitrile is unique due to the presence of all three substituents (amino, bromo, and chloro) on the benzene ring. This unique combination of substituents imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
特性
IUPAC Name |
5-amino-2-bromo-4-chlorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNQBUNIWRQPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681485 |
Source


|
| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-56-6 |
Source


|
| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)

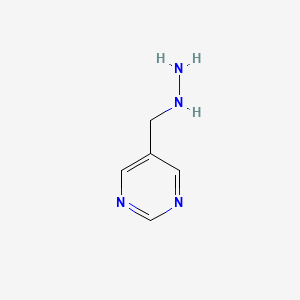
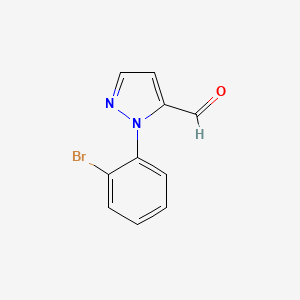
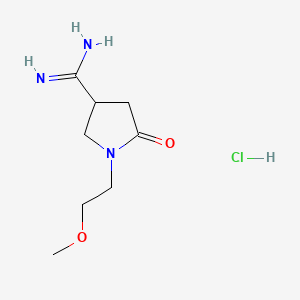

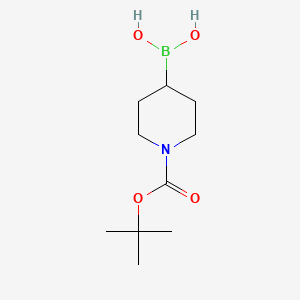

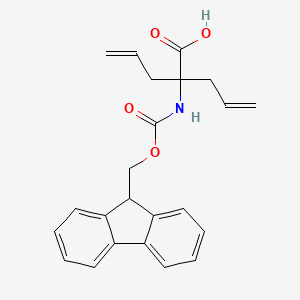

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)


